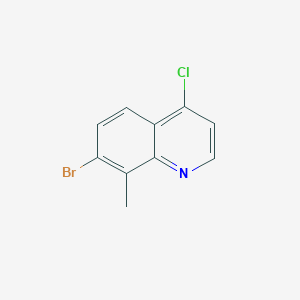

7-Bromo-4-chloro-8-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFHRDSKRYSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670928 | |

| Record name | 7-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-50-0 | |

| Record name | 7-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Core Properties and Identifiers

This compound is a solid organic compound.[1] It is classified as a quinoline, a class of heterocyclic aromatic compounds.[2] The presence of bromo, chloro, and methyl functional groups on the quinoline scaffold offers multiple sites for further chemical modification.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 1189106-50-0 | [2][3] |

| Molecular Formula | C₁₀H₇BrClN | [3] |

| Molecular Weight | 256.53 g/mol | [3] |

| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Cc1c(Br)ccc2c(Cl)ccnc12 |

Physicochemical Data

While specific experimental data for this compound is not widely available in published literature, data from suppliers and computational predictions provide initial insights into its properties.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Reference |

| Physical Form | Solid | As supplied by chemical vendors. | [1] |

| Purity | ≥98% | As offered by some suppliers. | [2] |

| Melting Point | Not available | Experimental data is not published. | |

| Boiling Point | Not available | Experimental data is not published. | |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| XLogP3 | 3.9 | Computationally predicted. | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not readily found in peer-reviewed literature. Researchers should perform their own analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the compound upon synthesis or acquisition. Predicted mass spectrometry data is available.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its quinoline core and its three distinct functional groups:

-

4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common handle for introducing amines, alcohols, thiols, and other nucleophiles to the quinoline ring system.

-

7-Bromo Group: The bromine atom at the 7-position is less reactive towards SNAr than the 4-chloro group but is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

-

8-Methyl Group: The methyl group can potentially undergo oxidation or be a site for radical halogenation under specific conditions, although these reactions are generally less facile on an aromatic ring.

References

- 1. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR [m.chemicalbook.com]

- 4. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

7-Bromo-4-chloro-8-methylquinoline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | [1] |

| CAS Number | 1189106-50-0 | [1] |

| Physical Form | Solid | |

| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Cc1c(Br)ccc2c(Cl)ccnc12 |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The quinoline core is substituted with a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position.

Experimental Protocols

Researchers interested in synthesizing this compound may consider adapting procedures from the synthesis of structurally similar molecules, such as other halogenated 8-methylquinolines. It is important to note that Sigma-Aldrich provides this compound to early discovery researchers without collected analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in published literature detailing the signaling pathways modulated by this compound or its comprehensive biological activity profile. As a halogenated quinoline, it belongs to a class of compounds known for a wide range of biological activities. Further research and screening are required to elucidate its potential therapeutic applications and mechanisms of action.

References

An In-depth Technical Guide to 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the broader class of substituted quinolines to present its physicochemical properties, potential synthetic routes, and prospective biological activities. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline scaffold plays a crucial role in modulating the pharmacological profile of these molecules. The subject of this guide, this compound, is a synthetically accessible compound with potential for further chemical modification and biological evaluation. Its structure, featuring electron-withdrawing halogen atoms and an electron-donating methyl group, suggests a unique electronic and steric profile that may confer valuable therapeutic properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be calculated and inferred from available data on its isomers and related compounds.

Table 1: Physicochemical Data for this compound and a Related Isomer

| Property | This compound | 7-Bromo-2-chloro-4-methylquinoline (Isomer) |

| IUPAC Name | This compound | 7-Bromo-2-chloro-4-methylquinoline |

| Molecular Formula | C₁₀H₇BrClN | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol | 256.53 g/mol |

| CAS Number | 1189106-50-0 | Not Available |

| Physical State | Solid | - |

| Melting Point | Not Available | 73-74 °C[1] |

| Boiling Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is hypothetical and would require experimental optimization.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinolin-2(1H)-one

This step would follow a modified Gould-Jacobs reaction. 2-Amino-3-bromotoluene would be condensed with diethyl malonate, followed by thermal cyclization of the resulting intermediate.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline

The product from Step 1 would be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chloro groups.

Step 3: Selective Dechlorination to this compound

A selective reduction would be required to remove the chloro group at the 2-position while retaining the one at the 4-position. This can often be achieved through catalytic hydrogenation under controlled conditions.

Characterization

The structure of the final compound would be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point and Elemental Analysis: To assess purity.

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for this compound, the broader class of substituted quinolines exhibits a range of pharmacological activities. This suggests that the target compound could be a valuable candidate for screening in various therapeutic areas.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of halogen atoms on the quinoline ring has been shown to enhance cytotoxic effects in some cases.

Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antimalarial drugs. Halogenated quinolines, in particular, have shown promising activity against a range of pathogens. The mechanism of action often involves the inhibition of DNA gyrase or interference with other essential bacterial enzymes.

Anti-inflammatory Activity

Certain substituted quinolines have been found to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anticancer Screening

-

Cell Viability Assay (MTT or XTT): To determine the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia).

-

Mechanism of Action Studies:

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Employing techniques such as Annexin V/PI staining to investigate if the compound induces programmed cell death.

-

Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.

-

In Vitro Antimicrobial Screening

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a range of bacterial and fungal strains.

-

DNA Gyrase Inhibition Assay: To specifically investigate the compound's effect on this key bacterial enzyme.

Hypothetical Signaling Pathway

Based on the known anticancer activities of related quinoline derivatives, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for the preparation of 7-Bromo-4-chloro-8-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols derived from established methodologies for analogous structures, quantitative data where available, and visualizations of the reaction pathways to facilitate a comprehensive understanding for researchers in the field.

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached through a three-step sequence involving the construction of the quinoline core, followed by successive halogenations. The proposed pathway is as follows:

-

Gould-Jacobs Reaction: Synthesis of the intermediate 8-methylquinolin-4-ol from 2-methylaniline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 4-chloro-8-methylquinoline.

-

Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.

An alternative pathway could involve the bromination of 2-methylaniline prior to the quinoline ring formation. However, the directing effects of the substituents in the proposed pathway are likely to afford better regiocontrol in the final bromination step.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for similar substrates and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 8-methylquinolin-4-ol

This step employs the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines.

Reaction:

Figure 1: Gould-Jacobs reaction for the synthesis of 8-methylquinolin-4-ol.

Methodology:

A mixture of 2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C, leading to the formation of an anilinomethylenemalonate intermediate. This intermediate is then cyclized at a higher temperature, usually in a high-boiling point solvent like diphenyl ether or Dowtherm A, at approximately 250°C. The cyclization results in the formation of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Subsequent saponification with aqueous sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid, which can be decarboxylated by heating to afford 8-methylquinolin-4-ol.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Methylaniline |

| Reagent | Diethyl ethoxymethylenemalonate |

| Reaction Type | Gould-Jacobs Reaction |

| Expected Yield | 60-80% |

| Purity | >95% after recrystallization |

Step 2: Synthesis of 4-chloro-8-methylquinoline

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a standard chlorinating agent.

Reaction:

Figure 2: Chlorination of 8-methylquinolin-4-ol.

Methodology:

8-methylquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) to enhance the reaction rate. The mixture is heated under reflux for several hours. After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude 4-chloro-8-methylquinoline. The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2][3][4][5]

Quantitative Data:

| Parameter | Value |

| Starting Material | 8-Methylquinolin-4-ol |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Type | Chlorination |

| Expected Yield | 75-90% |

| Purity | >98% after purification |

Step 3: Synthesis of this compound

This final step involves the regioselective electrophilic bromination of the 4-chloro-8-methylquinoline intermediate.

Reaction:

Figure 3: Regioselective bromination of 4-chloro-8-methylquinoline.

Methodology:

The regioselectivity of this bromination is governed by the directing effects of the existing substituents. The 8-methyl group is an activating ortho, para-director, while the 4-chloro group is a deactivating ortho, para-director. The pyridine ring is deactivated towards electrophilic substitution. Therefore, electrophilic attack is favored on the benzene ring, primarily at the 5 and 7-positions. The ortho-directing effect of the C8-methyl group is expected to strongly favor substitution at the C7 position.

4-chloro-8-methylquinoline is dissolved in a suitable solvent, such as chloroform, acetic acid, or acetonitrile. A solution of molecular bromine (Br₂) in the same solvent is added dropwise at room temperature or with gentle cooling. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a mild base to neutralize any acid formed. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by recrystallization or column chromatography. Alternatively, N-bromosuccinimide (NBS) in a solvent like acetonitrile can be used as the brominating agent.[6][7][8][9]

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Chloro-8-methylquinoline |

| Reagent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Expected Yield | 50-70% |

| Purity | >97% after purification |

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression of chemical transformations.

Figure 4: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound. By leveraging well-established named reactions and standard functional group interconversions, this guide offers detailed protocols and expected outcomes for each synthetic step. The provided visualizations of the reaction pathways and workflow are intended to aid researchers in the planning and execution of this synthesis. The successful synthesis of this and related quinoline derivatives will continue to be of significant importance for the advancement of medicinal chemistry and drug development programs.

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway to 7-Bromo-4-chloro-8-methylquinoline, a valuable building block in pharmaceutical research and development. The following sections provide a comprehensive overview of the key intermediates, detailed experimental protocols for their synthesis, and quantitative data to support reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the bromination of 2-methylaniline to yield the crucial starting material, 3-Bromo-2-methylaniline. This is followed by a Gould-Jacobs reaction to construct the quinoline core, affording 7-Bromo-8-methylquinolin-4-ol. The final step involves the chlorination of the hydroxyl group to yield the target compound.

Caption: Synthetic pathway for this compound.

Key Intermediates: Quantitative Data Summary

The following table summarizes the key intermediates and their relevant quantitative data found in representative synthetic procedures.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 94-95 | 29-31 |

| Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate | C₁₅H₁₈BrNO₄ | 372.21 | ~70-80 | Not reported |

| 7-Bromo-8-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | High | Not reported |

| This compound | C₁₀H₇BrClN | 256.53 | High | Not reported |

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 3-Bromo-2-methylaniline (Intermediate B)

This procedure describes the synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene.

Experimental Protocol:

-

To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).

-

Gradually add iron filings (6.46 g, 115.7 mmol) to the mixture while maintaining the temperature at 4°C.

-

Stir the reaction mixture vigorously at 4°C for 70 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Extract the residue with ethyl acetate, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-Bromo-2-methylaniline. A typical yield is around 94%[1].

Step 2: Synthesis of Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate (Intermediate C)

This step involves the condensation of 3-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate, which is the initial phase of the Gould-Jacobs reaction.

Experimental Protocol:

-

In a reaction vessel, mix 3-Bromo-2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the ethanol formed during the reaction under reduced pressure.

-

The resulting crude product, Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 3: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Intermediate D)

This protocol outlines the thermal cyclization of the intermediate from Step 2 to form the quinoline ring system.

Experimental Protocol:

-

Heat the crude Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Maintain the temperature at approximately 240-260°C. The cyclization reaction is typically complete within 30-60 minutes.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the product.

-

Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 7-Bromo-8-methylquinolin-4-ol.

Step 4: Synthesis of this compound (Final Product E)

This final step describes the chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocol:

-

Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

References

The Diverse Biological Landscape of Halogenated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto this framework gives rise to a class of compounds known as halogenated quinolines, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of halogenated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a significant class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Halogenated Quinolines (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline | P-388 Murine Leukemia | Significant antitumor activity | [1] |

| 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline | L1210 Murine Leukemia | Comparable to dacarbazine | [1] |

| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | [2] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 26.4 | [2] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 15.0 | [2] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioblastoma) | > 75 µg/mL | [2] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Cervical Cancer) | > 75 µg/mL | [2] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Colon Carcinoma) | > 75 µg/mL | [2] |

| Quinolone-chalcone derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [3] |

| Quinolone-chalcone derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [3] |

| Quinolone-chalcone derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [3] |

| [(7-chloroquinolin-4-yl)amino]chalcone derivative | LNCaP (Prostate Cancer) | 6.95 - 7.93 µg/mL | [4] |

| Quinoline–chalcone hybrid 23 | Various cancer cell lines | 0.009 - 0.016 | [4] |

| Quinoline–chalcone hybrids 25 and 26 | Various cancer cell lines | 2.32 - 22.4 | [4] |

| Quinoline–chalcone hybrids 39 and 40 | A549 (Lung Cancer) | 1.91 | [4] |

| Quinoline–chalcone hybrids 39 and 40 | K-562 (Leukemia) | 5.29 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinolines are often mediated through the modulation of critical signaling pathways that regulate cell death and survival. One of the most prominent mechanisms is the induction of apoptosis, or programmed cell death.

Halogenated quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several halogenated quinolines have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis and inhibiting tumor growth.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and known properties of the heterocyclic compound 7-Bromo-4-chloro-8-methylquinoline. Due to its classification as a hazardous substance, this document outlines essential safety protocols, physicochemical characteristics, and potential, though not yet fully elucidated, biological activities. This guide is intended to serve as an essential resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative. While specific experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties. It is important to note that some data, such as melting and boiling points, are extrapolated from isomeric or closely related structures and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 1189106-50-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇BrClN | --INVALID-LINK-- |

| Molecular Weight | 256.53 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 73-74 °C (for isomer 7-bromo-2-chloro-4-methylquinoline) | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | ≥98% (typical) | --INVALID-LINK-- |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed.[1] |

| Serious Eye Damage (Category 1) |

| Danger | H318: Causes serious eye damage.[1] |

Precautionary Measures and First Aid

Adherence to the following precautionary statements is mandatory when handling this compound:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Storage and Handling

-

Storage: Store in a well-ventilated place. Keep container tightly closed. The recommended storage class is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

Experimental Protocols

General Synthesis of Halogenated Quinolines (Illustrative)

The synthesis of halogenated quinolines often involves a multi-step process that may include cyclization, halogenation, and functional group manipulation. A common strategy is the Gould-Jacobs reaction followed by chlorination.

Step 1: Cyclization to form a 4-hydroxyquinoline intermediate.

This step typically involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.

Step 2: Chlorination of the 4-hydroxyquinoline.

The hydroxyl group at the 4-position can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Bromination of the quinoline ring.

The bromo substituent can be introduced at a specific position on the quinoline ring using a suitable brominating agent, with the regioselectivity being influenced by the existing substituents and reaction conditions.

Purification

Purification of the final product would likely involve standard techniques such as:

-

Recrystallization: To remove impurities based on differences in solubility.

-

Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from byproducts.[2]

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported. However, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Halogenated quinoline derivatives, in particular, have demonstrated a wide range of biological activities.

Potential as an Anticancer Agent

Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines.[3] The presence of a chloro group at the 7-position has been shown to enhance cytotoxicity in some cases.[3] Therefore, it is plausible that this compound could serve as a scaffold for the development of novel anticancer agents.

Potential as an Antimicrobial Agent

The quinoline core is central to several antimalarial drugs, such as chloroquine. The antimicrobial properties of halogenated quinolines are also well-documented. Further investigation is warranted to explore the potential of this compound as an antibacterial or antifungal agent.

Reactivity and Incompatibilities

The reactivity of this compound is largely dictated by the presence of the halogen substituents on the quinoline ring. The chloro group at the 4-position and the bromo group at the 7-position are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, respectively. This makes the compound a versatile intermediate in organic synthesis.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of halogenated quinolines.

Diagram 2: Potential Biological Screening Cascade

Caption: A conceptual cascade for the biological evaluation of the compound.

Conclusion

This compound is a hazardous chemical that must be handled with appropriate safety precautions. While its specific biological activities are not yet fully characterized, its structural similarity to other bioactive quinolines suggests potential for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties and safe handling procedures to aid researchers in their work with this compound. It is imperative to consult the most recent Safety Data Sheet (SDS) before use and to conduct all work in a controlled laboratory environment.

References

An In-depth Technical Guide on 7-Bromo-4-chloro-8-methylquinoline: Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromo-4-chloro-8-methylquinoline. Due to the limited availability of specific experimental data on its solubility, this document also presents a theoretical framework for its solubility in organic solvents based on its chemical structure, alongside a standardized experimental protocol for its determination.

Physicochemical Properties

This compound is a halogenated quinoline derivative.[1][2] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, suggests it is a crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [2] |

| Molecular Weight | 256.53 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N | [1][2] |

| SMILES String | Cc1c(Br)ccc2c(Cl)ccnc12 | [2] |

| CAS Number | 1189106-50-0 | [1][2] |

Predicted Solubility in Organic Solvents

The solubility of a compound is largely determined by its polarity and the principle of "like dissolves like." this compound possesses both polar (C-Cl, C-Br, and the quinoline nitrogen) and non-polar (the aromatic rings and the methyl group) characteristics.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents, capable of hydrogen bonding with the nitrogen atom of the quinoline ring.

-

Non-polar Solvents: Solvents like hexane and toluene are expected to be poorer solvents, although some solubility may be observed due to the presence of the non-polar aromatic rings and methyl group.

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents due to favorable dipole-dipole interactions with the C-Cl and C-Br bonds.

A systematic approach to determine the solubility would involve screening a range of solvents with varying polarities.

Experimental Protocol for Solubility Determination

The following is a standardized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow Diagram

Caption: Figure 1. A generalized workflow for determining the equilibrium solubility of a compound.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a syringe filter.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Synthesis and Related Chemistry

While specific synthetic routes for this compound are not detailed in the provided search results, the synthesis of related quinoline derivatives often involves multi-step reactions. For instance, the synthesis of other substituted quinolines can be achieved through methods like the Skraup synthesis or Gould-Jacobs reaction, followed by halogenation steps.[3][4] The synthesis of various functionalized quinolines often utilizes precursors that can be modified through reactions like magnesiation followed by reaction with electrophiles.[5]

The following diagram illustrates a general logical relationship in the synthesis of a substituted quinoline.

Caption: Figure 2. A simplified diagram illustrating the general synthetic pathway for producing complex quinoline derivatives.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While quantitative solubility data is currently lacking in the literature, a predictive analysis based on its structure has been provided, along with a detailed experimental protocol for its determination. This information serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to design and execute further studies on this compound.

References

discovery and history of bromo-chloro-methylquinolines

An in-depth analysis of the discovery and historical development of bromo-chloro-methylquinolines reveals a rich narrative rooted in the broader history of quinoline chemistry, which has been pivotal in the development of pharmaceuticals and other fine chemicals. The journey of these specific halogenated methylquinolines is one of incremental discoveries, building upon foundational synthetic methodologies and driven by the quest for novel compounds with unique biological activities.

The Genesis of Quinolines and Early Halogenation

The story of bromo-chloro-methylquinolines begins with the discovery of quinoline itself in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar. However, the synthetic era of quinolines truly commenced with Zdenko Hans Skraup's landmark discovery of the Skraup synthesis in 1880. This reaction, involving the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a versatile and general method for preparing the quinoline core structure.

Early investigations into quinoline chemistry naturally progressed to the exploration of its derivatives. The introduction of halogen atoms onto the quinoline scaffold was an early and logical step, as halogens are known to modulate the electronic properties and biological activities of organic molecules. The first halogenated quinolines were synthesized in the late 19th and early 20th centuries, primarily through electrophilic substitution reactions on the quinoline ring.

The Advent of Bromo-Chloro-Methylquinolines

The specific timeline for the first synthesis of a "bromo-chloro-methylquinoline" is not pinpointed to a single date or individual but rather emerged from the systematic exploration of quinoline derivatization. The development of more sophisticated synthetic methods in the 20th century, such as the Combes and Doebner-von Miller reactions, provided chemists with greater control over the substitution pattern on the quinoline ring, allowing for the introduction of multiple and varied substituents like methyl groups and different halogens.

A significant milestone in the synthesis of haloquinolines was the development of methods for the selective introduction of halogens at specific positions. For instance, the Sandmeyer reaction allowed for the conversion of aminoquinolines into the corresponding haloquinolines, providing a route to isomers that were not accessible through direct halogenation.

Key Synthetic Methodologies

The synthesis of bromo-chloro-methylquinolines relies on a toolkit of established organic reactions. The general approach often involves either the construction of a pre-functionalized quinoline ring or the post-synthetic modification of a quinoline scaffold.

Building the Scaffold: The Skraup and Related Syntheses

A common strategy involves starting with an appropriately substituted aniline. For example, a bromo-chloro-aniline could be subjected to a Skraup-type reaction to yield a bromo-chloroquinoline. The introduction of the methyl group can be achieved by using a substituted aniline or by employing a variant of the quinoline synthesis that incorporates this group.

Experimental Protocol: A Generalized Skraup Synthesis for a Substituted Quinoline

-

Objective: To synthesize a substituted quinoline from an aniline derivative.

-

Materials:

-

Substituted aniline (e.g., a bromo-chloro-aniline)

-

Glycerol

-

Concentrated sulfuric acid

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

Iron(II) sulfate (to moderate the reaction)

-

-

Procedure:

-

A mixture of the substituted aniline, glycerol, and the oxidizing agent is prepared.

-

Concentrated sulfuric acid is cautiously added to the mixture while cooling.

-

Iron(II) sulfate is added to control the reaction's exothermicity.

-

The mixture is heated, often to around 100-130°C, for several hours.

-

After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude quinoline derivative is then purified, typically by steam distillation or recrystallization.

-

Post-Synthetic Modification: Halogenation and Other Transformations

Alternatively, a pre-existing methylquinoline can be halogenated. The position of halogenation is directed by the existing substituents and the reaction conditions. For example, direct bromination or chlorination of a methylquinoline would lead to a mixture of products, requiring separation and characterization. More selective methods, such as those involving diazonium salts, are often preferred for achieving specific substitution patterns.

Experimental Protocol: Sandmeyer Reaction for Halogen Introduction

-

Objective: To introduce a bromine or chlorine atom at a specific position on the quinoline ring via a diazonium salt intermediate.

-

Materials:

-

Amino-methylquinoline

-

Sodium nitrite

-

Hydrochloric acid or hydrobromic acid

-

Copper(I) chloride or copper(I) bromide

-

-

Procedure:

-

The starting amino-methylquinoline is dissolved in the appropriate mineral acid (HCl or HBr).

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature must be kept low to prevent decomposition.

-

In a separate flask, the copper(I) halide is prepared.

-

The cold diazonium salt solution is then slowly added to the copper(I) halide solution.

-

Effervescence (evolution of N₂ gas) is observed. The reaction is allowed to warm to room temperature and stirred for some time.

-

The product, a bromo- or chloro-methylquinoline, is then extracted with an organic solvent and purified by chromatography or recrystallization.

-

Characterization and Data

The characterization of newly synthesized bromo-chloro-methylquinolines relies on standard analytical techniques. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, while NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure and the position of the substituents.

Quantitative data for a hypothetical series of bromo-chloro-methylquinolines are summarized below. This data is illustrative and represents the type of information that would be collected and analyzed by researchers in the field.

| Compound ID | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) |

| BCMQ-1 | 5-Bromo-7-chloro-2-methylquinoline | 256.53 | 88-90 | 4.2 |

| BCMQ-2 | 7-Bromo-5-chloro-2-methylquinoline | 256.53 | 95-97 | 4.2 |

| BCMQ-3 | 6-Bromo-8-chloro-4-methylquinoline | 256.53 | 102-104 | 4.5 |

| BCMQ-4 | 8-Bromo-6-chloro-4-methylquinoline | 256.53 | 110-112 | 4.5 |

Visualizing the Synthetic Logic

The synthetic pathways to bromo-chloro-methylquinolines can be visualized as a series of logical steps, starting from basic building blocks and leading to the final target compounds.

Caption: Synthetic routes to bromo-chloro-methylquinolines.

Historical and Future Significance

The history of bromo-chloro-methylquinolines is a testament to the power of synthetic organic chemistry to create novel molecular architectures. While perhaps not as famous as some of their quinoline cousins (like quinine or chloroquine), these compounds represent an important class of molecules with potential applications in medicinal chemistry and materials science. The continued exploration of their synthesis and properties is likely to yield new discoveries and applications in the future. The logical progression from fundamental reactions to complex target molecules is a recurring theme in chemical research.

Caption: The logical progression of quinoline-based research.

Methodological & Application

Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-8-methylquinoline is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of three distinct functional handles—a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position—allows for selective and sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a variety of 4-substituted quinoline derivatives. The bromine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or amino moieties. This document provides detailed application notes and a generalized experimental protocol for the nucleophilic aromatic substitution at the 4-position of the quinoline ring.

Key Applications

The primary application of this compound in organic synthesis is as an intermediate for the preparation of more complex molecules with potential biological activity. The differential reactivity of the chloro and bromo substituents allows for a stepwise functionalization strategy.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding 4-substituted quinoline derivatives. This reaction is fundamental in the synthesis of many biologically active compounds.

-

Cross-Coupling Reactions at C7: The bromo substituent at the C7-position is amenable to various palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, introducing further molecular diversity.

-

Modification of the Methyl Group: The methyl group at the 8-position can also be functionalized, for example, through oxidation or halogenation, to introduce additional reactive sites.

Experimental Protocols

Application: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-7-bromo-8-methylquinoline derivative. This type of transformation is crucial for the synthesis of compounds with potential applications in drug discovery, as the 4-aminoquinoline scaffold is a key feature in many antimalarial and anticancer agents.

Reaction Scheme:

Caption: General scheme for the nucleophilic aromatic substitution of this compound with an amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

-

Dichloromethane (DCM)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Chloroform

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add the desired amine (2.0 eq). The reaction can be run neat (without solvent).

-

Heat the reaction mixture to 120-130 °C with constant stirring.

-

Maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 5% aqueous NaHCO₃ solution.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).

-

Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may vary depending on the specific amine used. It is recommended to perform a small-scale trial to optimize the conditions for a particular substrate.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-aminoquinoline derivatives from their corresponding 4-chloroquinoline precursors, as reported in the literature. While not specific to this compound, these examples provide valuable context for the expected outcomes of similar reactions.

| Starting Material | Amine | Reaction Conditions | Yield (%) | Reference |

| 4,7-dichloroquinoline | Butylamine | 120-130 °C, 6 h | 78 | [1] |

| 4-chloro-7-(trifluoromethyl)quinoline | Butylamine | 120-130 °C, 6 h | 82 | [1] |

| 4,7-dichloroquinoline | Ethane-1,2-diamine | 130 °C, 7 h | 75 | [1] |

| 4,7-dichloroquinoline | N,N-dimethylethane-1,2-diamine | 120-130 °C, 6-8 h | 85 | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and workup of 4-amino-7-bromo-8-methylquinoline derivatives.

Caption: Step-by-step workflow for the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives.

References

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-4-chloro-8-methylquinoline as a versatile pharmaceutical intermediate. The protocols outlined below are representative methodologies for the synthesis of bioactive molecules, particularly in the realms of anticancer and antimalarial drug discovery.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its distinct structural features, namely the quinoline core and the strategically positioned halogen atoms, offer multiple avenues for synthetic diversification. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The bromine atom at the C7 position serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile installation of aryl, heteroaryl, or alkynyl moieties. This dual reactivity makes it an invaluable scaffold for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Key Applications in Drug Discovery

The this compound scaffold is a privileged structure in the design of kinase inhibitors and antimalarial agents.

-

Anticancer Agents: The quinoline core is a common feature in numerous approved and investigational anticancer drugs that target receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By functionalizing the C4 and C7 positions, it is possible to synthesize potent and selective kinase inhibitors that modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

-

Antimalarial Agents: Building upon the legacy of chloroquine, a 4-aminoquinoline, derivatives of this compound can be synthesized to develop novel antimalarial drugs. Modifications at the C7 position can influence the physicochemical properties and pharmacological profile of the compounds, potentially overcoming resistance mechanisms observed with existing therapies.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of a 4-aminoquinoline derivative, a common step in the development of antimalarial and anticancer agents.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (e.g., N,N-diethylethane-1,2-diamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a sealed reaction vessel, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-90% |

| Purity (by HPLC) | >95% |

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol outlines the synthesis of a 7-aryl-4-chloro-8-methylquinoline derivative, a key step in creating novel kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-85% |

| Purity (by HPLC) | >95% |

Protocol 3: Sonogashira Coupling at the C7-Position

This protocol details the synthesis of a 7-alkynyl-4-chloro-8-methylquinoline, which can serve as a precursor for various heterocyclic compounds.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of anhydrous THF (10 mL) and TEA (5 mL), add Pd(PPh3)2Cl2 (0.03 mmol) and CuI (0.06 mmol).

-

De-gas the reaction mixture by bubbling argon through it for 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 70-90% |

| Purity (by HPLC) | >95% |

Visualizations

Experimental Workflow for the Synthesis of a 7-Aryl-4-aminoquinoline Derivative

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative. Due to the limited specific biological data available for this compound, the protocols provided are based on established methodologies for similar quinoline-based compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

This compound is a solid, heterocyclic aromatic compound. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1189106-50-0 | [1][2][3] |

| Molecular Formula | C₁₀H₇BrClN | [1][3] |

| Molecular Weight | 256.53 g/mol | [1][3][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [4] |

| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N | [1][4] |

| SMILES String | Cc1c(Br)ccc2c(Cl)ccnc12 | [1] |

Potential Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science.[5][6] Based on the structure of this compound, potential applications include:

-

Intermediate for Organic Synthesis: The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution makes this compound a versatile building block for the synthesis of more complex molecules.[5]

-

Medicinal Chemistry Scaffolding: The quinoline core is a common scaffold in the development of therapeutic agents, including those with potential anti-cancer and anti-microbial properties.[5]

-

Fragment-Based Drug Discovery: As a functionalized heterocyclic compound, it can be used in screening libraries for fragment-based approaches to identify lead compounds for various biological targets.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in a research setting.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the substitution of the chlorine atom at the C4 position with an amine, a common reaction for 4-chloroquinolines.

Objective: To synthesize a 4-amino-7-bromo-8-methylquinoline derivative.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

Add the desired amine (1.2 eq) to the solution.

-

Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to the reaction mixture.

-

Attach a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).

-

Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety Precautions:

-

Handle this compound with care. It is classified as acutely toxic if swallowed and causes serious eye damage.[1][7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all manipulations in a well-ventilated fume hood.

Visualizations

Diagram 4.1: Experimental Workflow for SNAr Reaction

Caption: Workflow for the synthesis of a 4-amino-7-bromo-8-methylquinoline derivative.

Diagram 4.2: Generalized Kinase Inhibition Pathway

Many quinoline derivatives are known to function as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be a target for novel quinoline-based compounds.

Caption: A potential mechanism of action for a quinoline derivative as a kinase inhibitor.

References

- 1. This compound AldrichCPR 1189106-50-0 [sigmaaldrich.com]

- 2. labshake.com [labshake.com]

- 3. This compound AldrichCPR 1189106-50-0 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthetic Routes to Novel Quinoline-Based Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quinoline-based compounds, a class of heterocyclic scaffolds with significant therapeutic potential. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with practical synthetic methodologies and an understanding of the biological context of these emerging drug candidates.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][4] This document outlines four distinct and effective synthetic routes to novel quinoline-based compounds: the Friedländer Synthesis, the Skraup Synthesis, the Combes Synthesis, and a modern copper-catalyzed approach for the synthesis of 4-trifluoromethylquinolines.

Furthermore, we delve into the mechanisms of action of recently developed quinoline derivatives, focusing on their roles as:

-

Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, a key target in cancer therapy.

-

Bcl-2 Apoptosis Pathway Inhibitors: Modulating programmed cell death to induce apoptosis in cancer cells.

-

Phosphodiesterase 4 (PDE4) Inhibitors: Targeting inflammatory pathways.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Offering potential for pain management.

Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate the practical application of this knowledge in a research setting.

I. Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of quinoline-based compounds. For each method, a general description, a detailed experimental protocol, and a table summarizing key quantitative data are presented.

Friedländer Synthesis of Poly-Substituted Quinolines

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[4][5] Recent modifications have employed catalysts like p-toluenesulfonic acid to improve yields and reaction conditions.[3][6]

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Friedländer Synthesis [3][6]

-

Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound containing an α-methylene group (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

-